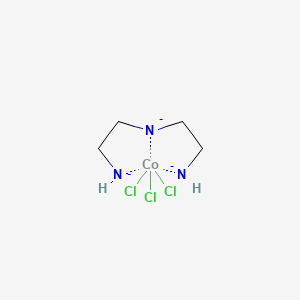
Bis(2-azanidylethyl)azanide;trichlorocobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-azanidylethyl)azanide;trichlorocobalt is a coordination compound with the chemical formula CoCl3(C4H12N3) It is known for its unique structure, where cobalt is coordinated with three chloride ions and a ligand containing azanidylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-azanidylethyl)azanide;trichlorocobalt typically involves the reaction of cobalt chloride with a ligand containing azanidylethyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+H2NCH2CH2NH2→CoCl3(C4H12N3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-azanidylethyl)azanide;trichlorocobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes.
Scientific Research Applications
Bis(2-azanidylethyl)azanide;trichlorocobalt has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as a precursor for other cobalt-containing compounds.
Mechanism of Action
The mechanism by which bis(2-azanidylethyl)azanide;trichlorocobalt exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating reactions through electron transfer or coordination. The azanidylethyl groups provide stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,2-trichloroethyl) azodicarboxylate
- Cobalt(III) chloride
- Cobalt(II) chloride
Uniqueness
Bis(2-azanidylethyl)azanide;trichlorocobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes
Properties
CAS No. |
15025-06-6 |
|---|---|
Molecular Formula |
C4H10Cl3CoN3-3 |
Molecular Weight |
265.43 g/mol |
IUPAC Name |
bis(2-azanidylethyl)azanide;trichlorocobalt |
InChI |
InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3 |
InChI Key |
XOIIGNRPLGZKHO-UHFFFAOYSA-K |
Canonical SMILES |
C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)

